molecular formula C8H10BrNO B8630061 2-Bromo-6-(2-methoxyethyl)pyridine CAS No. 1093879-47-0

2-Bromo-6-(2-methoxyethyl)pyridine

Cat. No.: B8630061
CAS No.: 1093879-47-0
M. Wt: 216.07 g/mol
InChI Key: MKPRHUMWXADVAI-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-methoxyethyl)pyridine is a brominated pyridine derivative featuring a 2-methoxyethyl substituent at the 6-position of the aromatic ring. The bromine atom at the 2-position and the 2-methoxyethyl group at the 6-position suggest utility as a versatile intermediate in organic synthesis, particularly in coupling reactions and heterocyclic functionalization. This article compares its hypothetical behavior with structurally similar compounds documented in the literature.

Scientific Research Applications

Organic Synthesis

Role as a Building Block
2-Bromo-6-(2-methoxyethyl)pyridine serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules. This property is especially valuable in the pharmaceutical industry, where it can be used to synthesize novel drug candidates.

Medicinal Chemistry

Pharmacophore Potential
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug discovery. Its unique structural features may contribute to interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.4Induction of apoptosis
A5497.1Inhibition of cell cycle
HeLa6.3Disruption of mitochondrial function

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of cyclins and cyclin-dependent kinases.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress in cancer cells.

Material Science

Development of Novel Materials
this compound is also utilized in material science for developing advanced materials with specific properties. Its unique functional groups allow for modifications that can enhance the performance of polymers and nanomaterials used in electronics and coatings.

Biological Studies

Interactions with Biological Macromolecules
This compound is studied for its interactions with biological macromolecules, such as enzymes and receptors. Understanding these interactions can provide insights into its potential biological activities, including anti-inflammatory effects and modulation of enzymatic pathways.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives similar to this compound show promising anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.

CompoundIC50 (µM)Target Enzyme
Compound A0.04COX-2
Compound B0.04COX-1

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(2-methoxyethyl)pyridine, and what key reaction parameters influence yield?

  • Methodological Answer :

  • Nucleophilic substitution : React 6-(2-methoxyethyl)pyridin-2-ol with PBr₃ or HBr/AcOH under reflux, optimizing temperature (80–120°C) and stoichiometry to minimize di-substitution .
  • Cross-coupling : Use Suzuki-Miyaura coupling with a brominated precursor and (2-methoxyethyl)boronic acid. Catalytic systems (Pd(PPh₃)₄, 1–5 mol%) and base selection (K₂CO₃ or Cs₂CO₃) significantly affect yield .
  • Key parameters : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The methoxyethyl group’s methylene protons appear as a triplet (δ 3.5–4.0 ppm), while pyridine protons resonate at δ 7.0–8.5 ppm .
  • GC-MS/EI-MS : Confirm molecular ion [M⁺] at m/z 229/231 (Br isotope pattern) and fragmentation pathways (e.g., loss of CH₂OCH₃).
  • HPLC : Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>95%) and detect polar byproducts .

Q. What are common side reactions encountered during halogenation of 6-substituted pyridines, and how can they be mitigated?

  • Methodological Answer :

  • Di-substitution : Occurs with excess brominating agents (e.g., Br₂ or NBS). Control via stoichiometry (1.1–1.3 eq Br source) and low temperatures (0–25°C) .
  • Ring degradation : Acidic conditions may protonate the pyridine nitrogen, leading to ring-opening. Use neutral or weakly acidic media (e.g., HBr/AcOH instead of H₂SO₄) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyethyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The methoxyethyl group directs coupling to the less hindered C4 position in Pd-mediated reactions. Confirm regioselectivity via NOESY NMR or X-ray crystallography .
  • Electronic effects : The electron-donating methoxy group increases electron density at C4, favoring oxidative addition with electron-poor catalysts (e.g., Pd(OAc)₂). Compare with DFT-calculated Fukui indices .

Q. What challenges arise in crystallographic analysis of brominated pyridine derivatives, and how can they be addressed?

  • Methodological Answer :

  • Heavy atom effects : Bromine’s high electron density causes absorption errors. Use SHELXL (via SHELX suite) for empirical absorption correction and TWIN commands for twinned crystals .
  • Disorder in methoxyethyl chains : Model alternative conformers with restrained occupancy (e.g., PART 0.5 in SHELXL) .

Q. How can computational methods (e.g., DFT) predict reactivity trends in brominated pyridine derivatives undergoing nucleophilic substitution?

  • Methodological Answer :

  • Transition state modeling : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare activation energies for SNAr at C2 vs. C4. Solvent effects (PCM model for THF or DMF) refine accuracy .
  • NBO analysis : Quantify charge distribution to identify electrophilic hotspots (e.g., C2 vs. C4) influenced by the methoxyethyl group .

Q. How does the presence of bromine impact the design of catalytic systems in transition metal-mediated reactions involving this compound?

  • Methodological Answer :

  • Oxidative addition : Bromine facilitates Pd(0)→Pd(II) activation in cross-coupling. Compare catalytic activity of PdCl₂(dppf) vs. NiCl₂(PPh₃)₂ in Kumada couplings .
  • Directing group utility : Bromine acts as a transient directing group in C–H functionalization. Use this compound with Ru or Rh catalysts for ortho-arylation .

Q. Data Contradictions and Resolution

Q. Conflicting reports on the stability of brominated pyridines under basic conditions: How to reconcile discrepancies?

  • Methodological Answer :

  • Context-dependent stability : While reports decomposition in strong bases (e.g., NaOH), notes stability in mild bases (K₂CO₃). Conduct kinetic studies (NMR monitoring) under varying pH to identify degradation thresholds .
  • Mitigation : Use inert atmospheres (N₂/Ar) and low temperatures (<50°C) to suppress base-mediated elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-6-Methoxypyridine ()

  • Structure : Methoxy group directly attached to the pyridine ring.
  • Molecular Weight : 188.02 g/mol.
  • Reactivity : The electron-donating methoxy group enhances electrophilic substitution but may reduce oxidative stability compared to electron-withdrawing substituents.
  • Applications : Used in Suzuki-Miyaura coupling for pharmaceutical intermediates .

2-Bromo-6-(Trifluoromethyl)Pyridine ()

  • Structure : Trifluoromethyl group at the 6-position.
  • Molecular Weight : 225.99 g/mol.
  • Reactivity : The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution and cross-coupling reactions.
  • Applications : Key intermediate in agrochemicals and pharmaceuticals due to metabolic stability .

2-Bromo-6-(Chloromethyl)Pyridine ()

  • Structure : Chloromethyl group at the 6-position.
  • Molecular Weight : 206.46 g/mol.
  • Reactivity : The chloromethyl group enables further functionalization via nucleophilic displacement or Grignard reactions.
  • Applications : Precursor for hydroxymethylpyridine derivatives used in catalytic systems .

2-Bromo-6-tert-Butylpyridine ()

  • Structure : Sterically bulky tert-butyl group at the 6-position.
  • Molecular Weight : 214.11 g/mol.
  • Reactivity : The tert-butyl group imposes steric hindrance, slowing reaction kinetics but improving regioselectivity in metalation reactions.
  • Applications : Building block for chiral ligands in asymmetric catalysis .

Data Table: Structural and Functional Comparison

Compound Substituent Molecular Weight Key Application Reactivity Profile Reference
2-Bromo-6-(2-methoxyethyl)pyridine (Hypothetical) 2-Methoxyethyl 230.09 (calc.) Organic synthesis Moderate electron donation
2-Bromo-6-methoxypyridine Methoxy 188.02 Pharmaceutical intermediates Electrophilic substitution
2-Bromo-6-(trifluoromethyl)pyridine Trifluoromethyl 225.99 Agrochemicals Nucleophilic substitution
2-Bromo-6-tert-butylpyridine tert-Butyl 214.11 Chiral ligands Steric hindrance

Properties

CAS No.

1093879-47-0

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-6-(2-methoxyethyl)pyridine

InChI

InChI=1S/C8H10BrNO/c1-11-6-5-7-3-2-4-8(9)10-7/h2-4H,5-6H2,1H3

InChI Key

MKPRHUMWXADVAI-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydride (59 mg, 1.49 mmol) in tetrahydrofuran (2 ml) was cooled to 0° C. in an ice bath. 2-(6-Bromopyridin-2-yl)ethanol (Example 235 Step 3) (100 mg, 0.49 mmol) in tetrahydrofuran (2 ml) was added dropwise and the reaction was allowed to warm to room temperature. After 45 minutes at room temperature, the reaction was cooled to 0° C., followed by the addition of methyl iodide (0.09 ml, 1.49 mmol). The reaction was then allowed to warm to room temperature. Upon completion, the reaction was cooled to 0° C. and water was added dropwise. Ethyl acetate was then added and the layers were separated. The organic layer was then dried over sodium sulfate, filtered and concentrated. Purification of the crude residue by silica gel chromatography afforded the title compound.
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